
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide chemicals. It is a selective pre-emergence herbicide that controls weeds in various crops, including corn, soybean, cotton, and peanuts. Metolachlor has a unique chemical structure that enables it to be an effective herbicide while minimizing harm to non-target organisms.
Wirkmechanismus
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the growth of weeds by preventing the synthesis of lipids and proteins, which are essential for plant growth. It acts by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates, causing the death of the plant. 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has a selective mode of action, targeting only the weeds and not the crop plants.
Biochemische Und Physiologische Effekte
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have minimal impact on non-target organisms, including humans, animals, and beneficial insects. It is rapidly metabolized in plants and soil, and its residues are not persistent. 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has a low toxicity profile, with no known carcinogenic or mutagenic effects. However, it can cause skin and eye irritation upon direct contact.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective mode of action and low toxicity profile make it an ideal herbicide for use in such experiments. However, the use of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide in laboratory experiments requires careful handling and disposal to prevent environmental contamination.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is to explore the potential of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide as a tool to control invasive plant species. Another area of research is to develop new formulations of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that are more effective and environmentally friendly. Additionally, research can focus on the development of new herbicides that have a similar mode of action as 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide but are less prone to resistance development.
Conclusion:
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a widely used herbicide that has proven to be effective and safe for use in crops. Its unique chemical structure and selective mode of action make it an ideal herbicide for controlling weeds while minimizing harm to non-target organisms. The synthesis of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is carried out under controlled conditions to ensure high purity and yield of the final product. Future research can explore the potential of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide as a tool to control invasive plant species and develop new formulations that are more effective and environmentally friendly.
Synthesemethoden
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is synthesized through a multi-step process, starting with the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl) acetamide with thionyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl) acet-imidothioic acid chloride. This intermediate is then reacted with 1,1-dioxide to produce 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. The synthesis of 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is carried out under controlled conditions to ensure high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is effective in controlling various weeds, including grasses and broadleaf weeds. It is also found to be safe for use in crops, with minimal impact on non-target organisms. 6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been used in agricultural practices worldwide, and its efficacy and safety have been well established.
Eigenschaften
CAS-Nummer |
101064-05-5 |
|---|---|
Produktname |
6-Methyl-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molekularformel |
C12H14N2O4S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
4-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8-5-6-10-9(7-8)13-11(14-19(10,17)18)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
YCSBJVMEWUMATK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



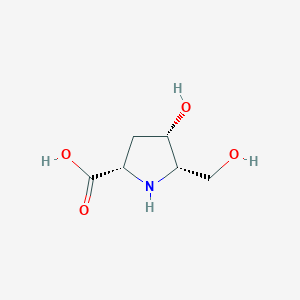
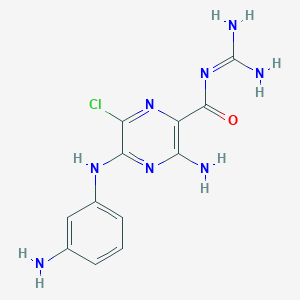



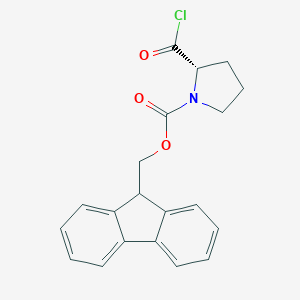


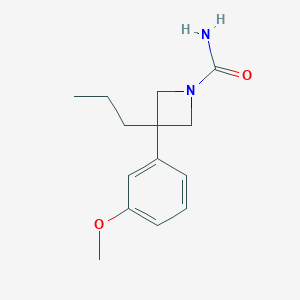
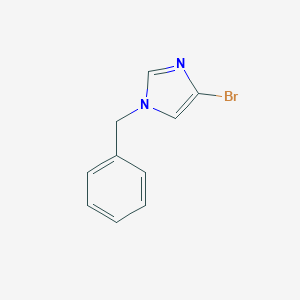

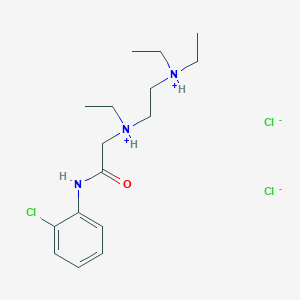
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
